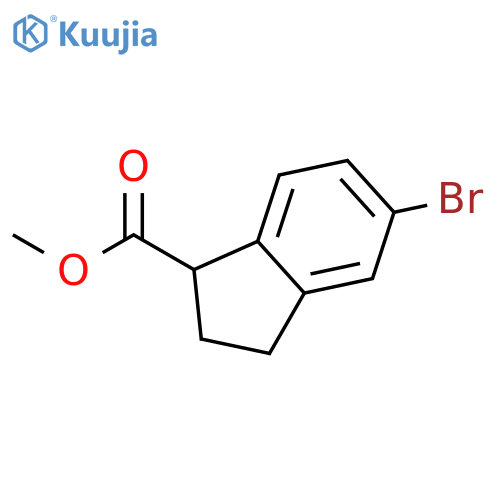Cas no 112933-48-9 (METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE)

112933-48-9 structure
商品名:METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE
CAS番号:112933-48-9
MF:C11H11BrO2
メガワット:255.107842683792
MDL:MFCD25542313
CID:2102358
PubChem ID:13840001
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 化学的及び物理的性質
名前と識別子
-
- METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE
- METHYL5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE
- HPFPEFZNIZENAN-UHFFFAOYSA-N
- SCHEMBL1530291
- Z1726081194
- 1H-Indene-1-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
- DB-109431
- 112933-48-9
- (rac)-5-Bromo-indan-1-carboxylic acid methyl ester
- MFCD25542313
-
- MDL: MFCD25542313
- インチ: InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3
- InChIKey: HPFPEFZNIZENAN-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1CCc2c1ccc(c2)Br
計算された属性
- せいみつぶんしりょう: 253.99424Da
- どういたいしつりょう: 253.99424Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 304.6±42.0 °C at 760 mmHg
- フラッシュポイント: 138.0±27.9 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB555659-1 g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate; . |
112933-48-9 | 1g |
€1,188.50 | 2023-04-13 | ||
| Chemenu | CM270509-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95+% | 1g |
$*** | 2023-04-03 | |
| abcr | AB555659-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate; . |
112933-48-9 | 1g |
€1601.80 | 2024-08-02 | ||
| Ambeed | A665762-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 98% | 1g |
$555.0 | 2024-04-26 | |
| 1PlusChem | 1P00HCWW-250mg |
1H-Indene-1-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester |
112933-48-9 | 95% | 250mg |
$608.00 | 2023-12-26 | |
| A2B Chem LLC | AI09088-1g |
Methyl 5-bromo-2,3-dihydro-1h-indene-1-carboxylate |
112933-48-9 | 95% | 1g |
$1004.00 | 2024-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 97% | 1g |
¥5219.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-250mg |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 97% | 250mg |
¥2312.00 | 2024-08-09 | |
| Chemenu | CM270509-250mg |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95+% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM270509-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95+% | 1g |
$486 | 2021-06-16 |
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
112933-48-9 (METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:112933-48-9)METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE

清らかである:99%
はかる:1g
価格 ($):500.0